molecular formula C20H16N2O5S B12597709 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid CAS No. 916167-35-6

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid

Katalognummer: B12597709
CAS-Nummer: 916167-35-6
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: UWPOVILVGNXLFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is a complex organic compound that features a benzenesulfonylamino group and a benzoylamino group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of aniline derivatives followed by acylation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar structural features.

    Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the benzoylamino group.

    Benzoylbenzoic acid: Contains the benzoylamino group but lacks the benzenesulfonyl group.

Uniqueness

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is unique due to the combination of both benzenesulfonylamino and benzoylamino groups attached to a benzoic acid core. This structural complexity provides distinct chemical and biological properties that are not observed in simpler analogs.

Eigenschaften

CAS-Nummer

916167-35-6

Molekularformel

C20H16N2O5S

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-[[3-(benzenesulfonamido)benzoyl]amino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-6-17(13-15)22-28(26,27)18-7-2-1-3-8-18/h1-13,22H,(H,21,23)(H,24,25)

InChI-Schlüssel

UWPOVILVGNXLFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.